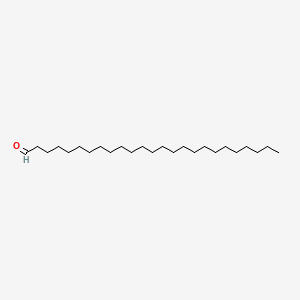

Pentacosanal

描述

Structure

2D Structure

属性

CAS 编号 |

58196-28-4 |

|---|---|

分子式 |

C25H50O |

分子量 |

366.7 g/mol |

IUPAC 名称 |

pentacosanal |

InChI |

InChI=1S/C25H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h25H,2-24H2,1H3 |

InChI 键 |

HAGKFWXVDSAFHB-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC=O |

产品来源 |

United States |

Natural Occurrence and Distribution of Pentacosanal

Plant-Based Origins of Pentacosanal

The plant kingdom is a significant source of this compound, where it is found as a constituent of essential oils, waxes, and other lipophilic extracts. Research has documented its presence in several plant species, highlighting its role within their chemical profiles.

Identification in Chamaenerion angustifolium Extracts

Chamaenerion angustifolium, commonly known as fireweed, has been a subject of phytochemical research. Within the lipophilic extract of its leaves, this compound has been identified as a notable long-chain aldehyde. It constitutes a significant portion of the aldehyde fraction, accounting for 31.1% of these compounds. nih.govresearchgate.net The presence of such long-chain aldehydes is a key characteristic of the plant's chemical composition.

Detection in Avena sativa (Oat) Straw Lipophilic Extracts

The straw of Avena sativa, or the common oat, is another botanical source where this compound has been detected. acs.orgnih.gov A comprehensive study of the lipophilic compounds in acetone (B3395972) extracts from the straw of two oat varieties, Karen and Isaura, identified n-pentacosanal as part of the n-aldehydes group. acs.orgnih.gov The amounts of this compound were found to vary depending on the oat variety and the planting season (winter or spring), indicating a potential influence of genetic and environmental factors on its production. acs.org The n-aldehydes, including this compound, represent a significant fraction of the total lipophilic compounds in oat straw. acs.orgnih.gov

| Oat Variety | Sowing Season | n-Pentacosanal (mg/kg) |

|---|---|---|

| Karen | Winter | 18 ± 6 |

| Spring | 14 ± 2 | |

| Isaura | Winter | 26 ± 7 |

| Spring | 26 ± 1 |

Occurrence in Solanum xanthocarpum and Solanum surattense Constituents

This compound has been isolated from aqueous extracts of Solanum surattense, a plant species also known by its synonym Solanum xanthocarpum. nih.govjapsonline.com This prickly perennial herb is known for its diverse range of phytochemical constituents. The identification of this compound in its extracts, particularly from the fruit, adds to the chemical profile of this medicinally significant plant. nih.gov

Presence in Bupleurum Species Volatile Compounds

The genus Bupleurum is recognized for its use in traditional medicine and for its rich composition of volatile oils. nih.gov While direct identification of this compound is not explicitly detailed in some studies, the presence of other long-chain aldehydes, such as hexacosanal (B1226863) and octacosanal, has been noted in the volatile constituents of certain Bupleurum species. mdpi.com The volatile profiles of these plants are complex and can vary significantly between different species and even different plant parts. cabidigitallibrary.orgnih.govmdpi.com

Environmental and Biological System Distribution of this compound

Beyond the plant kingdom, this compound has also been reported in marine environments, indicating a broader distribution in biological systems.

Detection in Marine Biota and Sediments (e.g., Coral)

This compound has been reported in marine organisms. nih.gov For instance, it has been identified in the marine sponge Aplysina lacunosa. nih.gov While extensive research has been conducted on the vast array of bioactive compounds produced by marine invertebrates like corals, the specific detection of this compound is not as widely documented as other classes of compounds such as terpenoids and steroids. nih.govscitechdaily.comutah.eduekb.eg Marine sediments and biota are known to accumulate a variety of organic compounds, and the presence of fatty aldehydes like this compound is plausible within these complex environmental matrices. nih.govgov.scotusgs.govresearchgate.net

Biosynthesis and Metabolic Pathways of Pentacosanal

Enzymatic Pathways for Long-Chain Aldehyde Biogenesis

The generation of long-chain aldehydes is a critical step in the biosynthesis of various compounds, including alkanes and fatty alcohols. This conversion is catalyzed by specific reductase enzymes that act on activated fatty acid precursors. nih.govacs.org

Two primary enzymatic routes are known for the reduction of fatty acyl substrates to their corresponding aldehydes.

Acyl-CoA or Acyl-ACP Reduction: This is a major pathway where fatty acids esterified to either coenzyme A (CoA) or an acyl-carrier protein (ACP) are reduced.

Fatty acyl-CoA reductases (FARs) catalyze the reduction of fatty acyl-CoAs to fatty aldehydes. nih.gov

Acyl-ACP reductases (AARs) utilize fatty acyl-ACPs as substrates to produce fatty aldehydes. sdu.edu.cn This pathway has been notably characterized in cyanobacteria as part of alkane biosynthesis. sdu.edu.cn

Carboxylic Acid Reduction: A more direct, single-step reduction of free carboxylic acids to aldehydes is performed by carboxylic acid reductases (CARs) . nih.gov These enzymes require ATP and NADPH to activate and reduce the carboxylate group. nih.gov

Other specialized enzymes can also generate long-chain aldehydes. For instance, 2-hydroxyacyl-CoA lyase (HACL1) and sphingosine-1-phosphate lyase (SGPL1) are involved in producing aldehydes during peroxisomal α-oxidation and sphingolipid breakdown, respectively. nih.gov

| Enzyme Class | Substrate | Product | Organismal Context Example |

| Fatty Acyl-CoA Reductase (FAR) | Fatty Acyl-CoA | Fatty Aldehyde | Plants, Mammals |

| Acyl-ACP Reductase (AAR) | Fatty Acyl-ACP | Fatty Aldehyde | Cyanobacteria |

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid | Aldehyde | Fungi, Bacteria |

| 2-hydroxyacyl-CoA lyase (HACL1) | 2-hydroxyacyl-CoA | Formyl-CoA + Aldehyde | Mammalian Peroxisomes |

The carbon skeleton of pentacosanal originates from the universal fatty acid synthesis (FAS) pathway. nih.gov This process begins in the cytosol (or plastids in plants) with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.govaocs.orglibretexts.org The fatty acid synthase (FAS) complex then iteratively adds two-carbon units from malonyl-ACP to a growing acyl chain, typically culminating in the production of palmitate (C16:0) or stearate (B1226849) (C18:0). nih.govaocs.org

The formation of this compound, a C25 compound, necessitates significant chain extension beyond C18. This is where the role of lipid pathways becomes central. The long-chain fatty acids produced by FAS serve as the foundational precursors that must be further elongated to create the very long-chain fatty acid (VLCFA) backbone required for this compound. acs.org Studies on dragonfly surface wax, which contains 2-pentacosanone (B3207937) (a C25 ketone closely related to this compound), have directly linked the presence of these very long-chain compounds to the activity of fatty acid elongation enzymes. elifesciences.org Similarly, this compound has been identified as a component of the cuticular wax in bilberry fruits, the synthesis of which is tied to the plant's VLCFA biosynthetic machinery. researchgate.netbiorxiv.org

The direct metabolic precursor to this compound is pentacosanoic acid (C25:0) or, more accurately, its activated form, pentacosanoyl-CoA. The synthesis of this C25 fatty acid is achieved through the action of fatty acid elongase (FAE) systems, also known as elongases (ELOVL). libretexts.org These enzyme systems are typically located in the endoplasmic reticulum. libretexts.org

The elongation process involves a cycle of four reactions that add a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA:

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA.

Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.

Dehydration: A water molecule is removed to form an enoyl-CoA.

Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer than the starting molecule.

To produce a C25 fatty acid, a common precursor like stearoyl-CoA (C18) would undergo several cycles of elongation. Once the C25 acyl-CoA is synthesized, it serves as the immediate substrate for a fatty acyl-CoA reductase (FAR), which catalyzes its reduction to this compound. nih.gov The identification of a specific fatty acid elongase gene, ELOVL17, being highly expressed in conjunction with the production of C25 compounds in dragonflies, provides strong evidence for this elongation-reduction pathway. elifesciences.org

Genetic and Transcriptomic Insights into this compound Biosynthesis Regulation

The biosynthesis of this compound is under tight genetic control, as revealed by transcriptomic analyses in various organisms. These studies identify genes whose expression levels correlate with the production of VLC-aldehydes and other wax components, offering insights into the regulatory networks involved.

A key study on dragonflies (Orthetrum albistylum) used comparative transcriptomics to investigate the formation of UV-reflective surface wax composed of very long-chain methyl ketones and aldehydes, including compounds with a C25 backbone. elifesciences.org The analysis revealed a dramatic upregulation of a specific gene from the elongation of very long-chain fatty acids family, ELOVL17. elifesciences.org The expression pattern of this gene directly mirrored the distribution of the C25 wax components on the dragonfly's body, indicating that the transcriptional regulation of this elongase is a critical control point for producing the necessary C25 precursor. elifesciences.org

In the plant kingdom, transcriptomic analysis of bilberry (Vaccinium myrtillus) fruit skin during the development of its cuticular wax layer, which contains this compound, identified several candidate genes. researchgate.netbiorxiv.org Genes with expression patterns that suggested a role in wax biosynthesis included those encoding β-ketoacyl-CoA synthases (KCS), fatty acyl-CoA reductases (FAR), and other wax-related proteins like CER. researchgate.net The coordinated expression of these genes is essential for the synthesis and deposition of the final wax components.

These findings are consistent with broader models of metabolic regulation where transcription factors (TFs) from families such as MYB, bHLH, and AP2/ERF control the expression of entire biosynthetic pathways in response to developmental or environmental cues. nih.govfrontiersin.org

| Organism | Study Focus | Key Gene(s) Implicated | Regulatory Insight |

| Dragonfly (Orthetrum albistylum) | Surface Wax Production | ELOVL17 (Fatty Acid Elongase) | Transcriptional upregulation of the elongase gene is directly correlated with C25 compound production. elifesciences.org |

| Bilberry (Vaccinium myrtillus) | Cuticular Wax Biosynthesis | KCS, FAR, CER-like genes | Coordinated expression of genes for elongation, reduction, and transport regulates wax formation. researchgate.netbiorxiv.org |

Comparative Biosynthetic Analyses Across Diverse Organisms

This compound and related very long-chain aliphatic compounds are found across different biological kingdoms, and while the core biochemical principles are conserved, the specific enzymes and contexts can vary.

Insects: In dragonflies, this compound (or its ketone derivative) is a major component of the epicuticular wax used for UV reflection and body coloration. elifesciences.org The biosynthetic pathway relies heavily on a specific fatty acid elongase (ELOVL17) to generate the C25 precursor, which is then modified. elifesciences.org This highlights a specialized adaptation of the general fatty acid metabolism for producing signaling and protective molecules.

Plants: this compound is a constituent of the cuticular wax layer that protects plants like bilberry from environmental stress. researchgate.net The pathway is integrated into the broader network of plant lipid metabolism, starting from plastidial fatty acid synthesis and moving to the endoplasmic reticulum for elongation and final modification by reductases (FARs). aocs.orgresearchgate.net this compound has also been identified as a significant aldehyde in the plant Chamaenerion angustifolium. nih.gov

Fungi: While specific data on this compound in fungi is sparse, studies on the chemical profiles of fungal symbionts of leaf-cutter ants have shown that these fungi produce a diverse array of aldehydes. researchgate.net Research correlating the genetic distance between fungal clones with their chemical profiles revealed that a significant portion of the variation in aldehydes could be explained by genetic differences. researchgate.net This implies that fungi possess genetically determined pathways for producing specific long-chain aldehydes, likely involving fatty acid synthesis, elongation, and reduction steps analogous to those in other organisms.

This comparative view shows that the biosynthesis of this compound is a specialized extension of the conserved fatty acid metabolic machinery. Organisms have adapted this pathway to produce VLC-aldehydes for diverse functions, from chemical protection in plants to structural coloration in insects.

Advanced Structural Elucidation and Analytical Characterization of Pentacosanal

Spectroscopic Methodologies for Pentacosanal Structure Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provide a comprehensive picture of its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While specific NMR data for this compound is not extensively published, the analysis of its shorter-chain and structurally related analogs provides a clear expectation of its spectral features.

In the ¹H NMR spectrum of a long-chain aldehyde like this compound, the most distinctive signal is the aldehyde proton (–CHO), which appears as a triplet at approximately δ 9.76 ppm. publish.csiro.au This downfield chemical shift is characteristic of a proton attached to a carbonyl carbon. The triplet splitting pattern arises from the coupling with the adjacent methylene (B1212753) (–CH₂–) group. The protons of the long aliphatic chain (–(CH₂)₂₃–) would produce a large, complex signal in the δ 1.2-1.6 ppm region, while the methyl (CH₃–) protons at the terminus of the chain would typically appear as a triplet around δ 0.88 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and expected to resonate around δ 202.9 ppm. The carbons of the long alkyl chain would produce a series of signals in the δ 22-34 ppm range. For instance, in the analogous compound pentanal, the carbonyl carbon appears at δ 202.5 ppm, and the other carbons resonate at δ 43.8 (C2), δ 26.8 (C3), δ 22.3 (C4), and δ 13.8 (C5). hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogs This table is interactive. Click on the headers to sort the data.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde H (CHO) | ~9.76 | --- | Triplet |

| Carbonyl C (C=O) | --- | ~202.9 | Singlet |

| Methylene H (α to CHO) | ~2.42 | --- | Triplet of doublets |

| Methylene C (α to CHO) | --- | ~43.9 | --- |

| Bulk Methylene H (-(CH₂)₂₂-) | ~1.2-1.6 | --- | Multiplet |

| Bulk Methylene C (-(CH₂)₂₂-) | --- | ~22-34 | --- |

| Terminal Methyl H (-CH₃) | ~0.88 | --- | Triplet |

| Terminal Methyl C (-CH₃) | --- | ~14.1 | --- |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the molecular formula of a compound by measuring its mass with very high precision. For this compound (C₂₅H₅₀O), the exact mass can be calculated and compared to the experimentally measured value. nist.gov

The molecular formula of a compound can be determined from its elemental composition. youtube.comopenstax.org HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.govnih.gov The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

In the mass spectrum of long-chain aldehydes, characteristic fragmentation patterns are observed. These patterns, such as α-cleavage and McLafferty rearrangement, provide further structural confirmation. fiveable.me The analysis of these fragments helps to piece together the structure of the original molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₅₀O | nist.gov |

| Molecular Weight | 366.6639 g/mol | nist.gov |

| Exact Mass | 366.386166 u | Calculated |

Infrared (IR) Spectroscopy and Other Vibrational Techniques

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. libretexts.org In this compound, the IR spectrum is dominated by absorptions corresponding to the aldehyde group and the long alkane chain. arizona.edu

The most characteristic absorption for an aldehyde is the strong C=O stretching vibration, which for a saturated aliphatic aldehyde like this compound, is expected in the range of 1740-1720 cm⁻¹. uobabylon.edu.iqlibretexts.org Another diagnostic feature for aldehydes is the C-H stretching of the aldehyde proton, which typically shows two weak bands in the region of 2830-2695 cm⁻¹, with a distinct peak often appearing around 2720 cm⁻¹. uobabylon.edu.iqvscht.cz

The long polymethylene chain of this compound gives rise to several characteristic vibrations. These include the C-H stretching vibrations around 3000-2850 cm⁻¹, the C-H scissoring (bending) vibrations around 1470-1450 cm⁻¹, and a characteristic C-H rocking vibration around 725-720 cm⁻¹ for long-chain alkanes. libretexts.org

Other vibrational techniques, such as far-infrared spectroscopy, can provide information on the collective motions of molecules, which can be useful in studying intermolecular interactions. rsc.org

Table 3: Characteristic Infrared Absorption Bands for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | 2830-2695 (often a peak near 2720) | Weak to Medium |

| Alkyl C-H Stretch | 3000-2850 | Strong |

| Carbonyl C=O Stretch | 1740-1720 | Strong |

| Methylene C-H Scissor | 1470-1450 | Medium |

| Methyl C-H Rock | 1370-1350 | Medium |

Chromatographic Separation Techniques for this compound Isolation and Quantification

Chromatographic methods are essential for the isolation of this compound from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is widely used for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com

In GC-MS analysis, the sample is first vaporized and separated into its components in a capillary column. thermofisher.com The retention time of this compound, the time it takes to travel through the column, is a characteristic property that aids in its identification. The NIST Chemistry WebBook reports retention indices for this compound on different types of GC columns, which can be used for its identification. nist.gov For example, a retention index of 2738 was reported on an HP-5MS column. nist.gov

After separation, the eluted compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. core.ac.uk This allows for the definitive identification of this compound, even in complex biological or environmental samples. nih.gov Derivatization of aldehydes, for instance, with (pentafluorobenzyl)hydroxylamine, can enhance their detection by GC-MS. nih.gov

High-Performance Liquid Chromatography (HPLC) in this compound Research

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for the analysis of less volatile or thermally unstable compounds. oxfordindices.com While GC-MS is often preferred for long-chain aldehydes, HPLC offers a complementary approach, especially when dealing with complex matrices or when derivatization is employed to enhance detection. nih.gov

In HPLC, the separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. oxfordindices.com For the analysis of aldehydes, derivatization is often necessary to improve their detection, particularly with UV or fluorescence detectors. rsc.org Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or N-substituted coumaryl hydroxylamines can be used to create derivatives that are readily detectable. rsc.orgspringernature.com

Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating such derivatives. nih.gov The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of a wide range of compounds, including different long-chain aldehydes. nih.gov

Computational Approaches in this compound Structural Assignment and Validation

In modern analytical chemistry, the definitive structural assignment of a molecule, particularly a complex natural product, is rarely accomplished through experimental data alone. Computational chemistry has emerged as an indispensable partner to empirical methods, providing a theoretical framework to predict, validate, and interpret structural and spectroscopic data. mdpi.comresearchgate.net For a long-chain aldehyde like this compound, computational approaches offer powerful tools to corroborate proposed structures, understand conformational possibilities, and predict spectroscopic properties that can be compared directly with experimental results. researchgate.net These in silico methods, primarily centered around Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a level of detail that can resolve ambiguities inherent in experimental analyses. ebsco.comnih.gov

The synergy between computational prediction and experimental observation is crucial. researchgate.net For instance, while Gas Chromatography-Mass Spectrometry (GC-MS) can suggest the molecular weight and fragmentation pattern of this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the chemical environment of its atoms, computational models can predict these very properties from a hypothesized structure. A close match between the predicted and measured data provides strong evidence for the correctness of the structural assignment. nih.gov This integrated approach has become a standard for the structural elucidation of novel natural products. researchgate.net

Density Functional Theory (DFT) for Structural and Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of structural elucidation, DFT calculations are invaluable for predicting a molecule's geometry, stability, and spectroscopic properties with high accuracy. researchgate.net For this compound, DFT can be used to calculate the optimized, lowest-energy three-dimensional structure.

A key application of DFT in this area is the prediction of NMR chemical shifts. researchgate.net By calculating the magnetic shielding around each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with the experimentally obtained ¹H and ¹³C NMR spectra. A strong correlation between the two validates the proposed chemical structure, including its stereochemistry. This approach is particularly powerful when experimental data is ambiguous or when trying to distinguish between several possible isomers.

Furthermore, DFT calculations can elucidate electronic properties that influence the molecule's reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the molecule's potential for accepting or donating electrons, which is fundamental to its chemical behavior. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. nih.gov MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. ebsco.commdpi.com

For a long-chain, flexible molecule like this compound, numerous conformations are possible due to rotation around its many single bonds. MD simulations can explore this vast conformational space, identifying the most probable shapes the molecule adopts under specific conditions (e.g., in a solvent or within a biological membrane). mdpi.comrsc.org This dynamic information is crucial for understanding how this compound interacts with its environment and other molecules, which is a key aspect of its biological function. The simulations track the trajectories of atoms based on a force field that describes their interactions, allowing for the calculation of time-averaged properties and an understanding of the molecule's dynamic behavior. ebsco.com

Data Integration and Structural Validation

The ultimate goal of using computational methods is to achieve a validated molecular structure. nih.gov This process involves a rigorous comparison of computationally derived data with experimental results. Advanced computational tools can automatically check for the completeness, quality, and consistency of structural data. numberanalytics.com For example, after proposing a structure for this compound based on initial MS and NMR data, DFT calculations would be performed to predict its NMR spectrum. If the predicted spectrum matches the experimental one, it serves as strong validation. Any discrepancies would prompt a re-evaluation of the proposed structure or the experimental data. nih.gov

This iterative cycle of experimental measurement, computational modeling, and comparative analysis ensures a high degree of confidence in the final structural assignment. sysrevpharm.org It allows researchers to not only identify a molecule but also to understand its properties at a fundamental electronic and dynamic level.

Data Tables

Table 1: Overview of Computational Methods in Structural Analysis

| Computational Method | Purpose in Structural Assignment & Validation | Data Generated |

| Density Functional Theory (DFT) | Predicts the ground-state electronic structure and energy of the molecule. Used to confirm identity by matching predicted properties with experimental data. nih.gov | Optimized 3D molecular geometry, predicted ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR/Raman spectra), electronic properties (HOMO/LUMO energies). researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to analyze conformational flexibility and intermolecular interactions. ebsco.comnih.gov | Molecular trajectories, conformational ensembles, potential mean force, diffusion coefficients, information on molecular stability and folding. mdpi.commdpi.com |

| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based on the molecular structure. frontiersin.org | Bioavailability scores, blood-brain barrier penetration, skin permeability, potential interactions with metabolic enzymes (e.g., Cytochrome P450), toxicity risk assessment. frontiersin.orgnih.gov |

Table 2: Example of Predicted vs. Experimental Data in Structural Validation

This table illustrates how computational data is compared with experimental findings for validation, using a hypothetical analysis of this compound based on common practices.

| Parameter | Experimental Result (Hypothetical) | DFT Predicted Value (Hypothetical) | Interpretation |

| ¹H NMR Shift (Aldehyde Proton) | δ 9.77 ppm | δ 9.75 ppm | Excellent agreement validates the presence and chemical environment of the aldehyde functional group. |

| ¹³C NMR Shift (Carbonyl Carbon) | δ 202.9 ppm | δ 202.5 ppm | Strong correlation supports the proposed structure. |

| ¹³C NMR Shift (Terminal Methyl) | δ 14.1 ppm | δ 14.0 ppm | Good match confirms the length and nature of the aliphatic chain. |

| IR Frequency (C=O Stretch) | 1730 cm⁻¹ | 1728 cm⁻¹ | Close correspondence in vibrational frequency confirms the carbonyl group. |

Enzymatic Transformations and Biocatalysis Involving Pentacosanal

Enzyme-Mediated Derivatization of Long-Chain Aldehydes

The derivatization of long-chain aldehydes, including pentacosanal, is a key area of interest in biocatalysis. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity in these transformations. nih.gov The primary enzymatic reactions involving aldehydes are oxidation to carboxylic acids and reduction to alcohols, catalyzed by oxidoreductases. Furthermore, enzymes like lyases and transferases can facilitate the formation of new carbon-carbon or carbon-nitrogen bonds. nih.govnih.gov

Enzyme-mediated derivatization provides access to chemical structures that might be challenging to obtain through traditional synthetic chemistry alone. acs.org The main classes of enzymes used for these transformations include:

Oxidoreductases: This class, particularly aldehyde dehydrogenases and alcohol dehydrogenases, is crucial for the interconversion of aldehydes, alcohols, and carboxylic acids.

Lyases: Aldolases and hydroxynitrile lyases (HNLs) are examples of lyases that form new C-C bonds by adding molecules across the aldehyde's double bond. nih.govresearchgate.net

Transferases: Transaminases can be used to convert aldehydes into primary amines, a valuable transformation in the synthesis of chiral amines. europa.eu

The table below summarizes key enzymatic transformations applicable to long-chain aldehydes like this compound.

| Enzyme Class | Transformation | Substrate (Example) | Product (Example) |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | Long-chain aldehyde | Long-chain carboxylic acid |

| Alcohol Dehydrogenase (ADH) | Reduction | Long-chain aldehyde | Long-chain primary alcohol |

| Hydroxynitrile Lyase (HNL) | Cyanohydrin Formation | Long-chain aldehyde | Long-chain cyanohydrin |

| Transaminase (TAm) | Reductive Amination | Long-chain aldehyde | Long-chain primary amine |

| Aldolase | Aldol (B89426) Addition | Long-chain aldehyde | β-hydroxy aldehyde |

Biocatalytic Strategies for Modified this compound Structures

Modern biocatalysis employs advanced strategies to create complex and modified molecular structures from simple precursors like this compound. These strategies often involve enzyme engineering, computational design, or the construction of multi-enzyme cascades to perform sequential reactions. acs.orgnih.gov

One key strategy is the use of multi-enzyme cascades , where the product of one enzymatic reaction becomes the substrate for the next. acs.org This approach can improve efficiency by minimizing the isolation of intermediates and overcoming unfavorable equilibria. For instance, a cascade could involve the conversion of an alcohol to an aldehyde by an alcohol dehydrogenase, followed by an amination step catalyzed by a transaminase to produce a chiral amine. europa.eu

Another powerful strategy is directed evolution and rational design , which are used to create enzymes with novel functions or improved activity on non-natural substrates like this compound. nih.gov By modifying the active site of an enzyme, researchers can alter its substrate specificity or enhance its stability, making it a more effective catalyst for desired transformations. nih.gov For example, enzymes like tryptophan synthase have been engineered to catalyze alkylation reactions, a type of C-C bond formation. nih.gov

The following table outlines some biocatalytic strategies that could be applied to modify this compound.

| Biocatalytic Strategy | Description | Key Enzymes Involved | Potential Modified Product from this compound |

| Multi-enzyme Cascades | Sequential reactions using multiple enzymes in one pot. acs.orgeuropa.eu | Alcohol Dehydrogenases, Transaminases, Lyases | Chiral amines, complex polyols |

| Directed Evolution | Laboratory process to engineer enzymes with new or enhanced functions. nih.gov | P450 monooxygenases, Transferases | Hydroxylated derivatives, novel polymers |

| Precursor-Directed Biosynthesis | Supplying non-natural building blocks to a biological system to generate novel products. nih.gov | Nonribosomal Peptide Synthetases (NRPS), Polyketide Synthases (PKS) | Lipopeptides, polyketides incorporating a C25 chain |

| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps to build complex molecules. acs.org | Lipases, Proteases, Oxidoreductases | Specialty esters, amides, and other fine chemicals |

Investigation of Specific Enzyme Activities Related to this compound Metabolism and Modification

In biological systems, long-chain aldehydes are typically transient intermediates in various metabolic pathways. researchgate.netnih.gov Their metabolism is tightly regulated to prevent the accumulation of these reactive and potentially toxic molecules. researchgate.net Several enzyme families are involved in the generation and conversion of long-chain aldehydes.

Long-chain aldehydes are produced through several metabolic routes, including:

Peroxisomal α-oxidation of 2-hydroxy long-chain fatty acids, a reaction catalyzed by 2-hydroxyacyl-CoA lyase (HACL1) . researchgate.netnih.gov

Breakdown of phosphorylated sphingoid bases by sphingosine-1-phosphate lyase (SGPL1) . researchgate.netnih.gov

Oxidation of long-chain alcohols by microsomal enzymes. researchgate.net

Once formed, long-chain aldehydes like this compound are substrates for a variety of enzymes that either detoxify them or convert them into other essential molecules. The most prominent of these are aldehyde dehydrogenases (ALDHs) , which catalyze their irreversible oxidation to the corresponding carboxylic acids. This is a critical step in fatty acid metabolism and detoxification. msdmanuals.com Conversely, alcohol dehydrogenases (ADHs) can reduce long-chain aldehydes to their corresponding alcohols.

The cytochrome P450 (CYP450) superfamily of enzymes is another important system involved in the metabolism of a vast number of compounds. msdmanuals.com These enzymes can catalyze the oxidation of aldehydes, contributing to their clearance. msdmanuals.com

The table below details specific enzymes known to be involved in the metabolism of long-chain aldehydes.

| Enzyme | EC Number | Metabolic Pathway | Function Related to Long-Chain Aldehydes |

| 2-hydroxyacyl-CoA lyase 1 (HACL1) | 4.1.2.22 | Fatty acid α-oxidation | Produces long-chain aldehydes from 2-hydroxyacyl-CoA. nih.gov |

| Sphingosine-1-phosphate lyase (SGPL1) | 4.1.2.27 | Sphingolipid metabolism | Generates long-chain aldehydes during the cleavage of sphingoid base phosphates. nih.gov |

| Aldehyde Dehydrogenase (ALDH) family | 1.2.1.3 | Fatty Aldehyde Metabolism | Catalyzes the oxidation of long-chain aldehydes to carboxylic acids. |

| Alcohol Dehydrogenase (ADH) family | 1.1.1.1 | Fatty Aldehyde Metabolism | Catalyzes the reversible reduction of long-chain aldehydes to alcohols. |

| Cytochrome P450 (CYP) family | various | Xenobiotic Metabolism | Can catalyze the oxidation of aldehydes as part of detoxification pathways. msdmanuals.com |

Chemical Synthesis Methodologies for Pentacosanal and Its Analogs

Total Synthesis Approaches to Long-Chain Aldehydes

The total synthesis of pentacosanal and other long-chain aldehydes relies on several established and effective organic transformations. The primary strategies involve the oxidation of corresponding long-chain primary alcohols, the partial reduction of carboxylic acid derivatives, and the hydroformylation of terminal alkenes.

Oxidation of Long-Chain Alcohols: One of the most direct routes to long-chain aldehydes is the oxidation of the corresponding primary alcohol, pentacosanol. The key challenge is to prevent over-oxidation to the carboxylic acid. A variety of reagents and catalytic systems have been developed to achieve this transformation with high selectivity. organic-chemistry.org

Mild oxidizing agents are commonly employed for this purpose. Reagents such as Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are effective for the small-scale synthesis of aldehydes from primary alcohols. For greener and more catalytic approaches, systems using 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) or Oxone have proven highly efficient for the selective oxidation of primary alcohols without significant formation of carboxylic acids. organic-chemistry.orgcmu.edu

Biocatalysis offers a sustainable alternative, utilizing enzymes for selective oxidation. Long-chain alcohol oxidases (LCAOs), found in various yeasts and fungi, can oxidize fatty alcohols (ranging from C4 to C22 and beyond) into their corresponding aldehydes. wikipedia.orgmdpi.com Similarly, copper-radical alcohol oxidases have been investigated for the conversion of long-chain aliphatic alcohols, which is particularly relevant for the flavor and fragrance industry. acs.org

Reduction of Long-Chain Carboxylic Acid Derivatives: While the direct reduction of a carboxylic acid to an aldehyde is challenging, two-step procedures are well-established. britannica.commsu.edu The long-chain carboxylic acid, pentacosanoic acid, can first be converted to a more reactive derivative, such as an acid chloride or an ester.

Acid chlorides can be selectively reduced to aldehydes using a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This method, known as the Rosenmund reduction when using catalytic hydrogenation, prevents further reduction to the alcohol. Esters can be partially reduced to aldehydes using Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures (-78 °C) to isolate the aldehyde intermediate. libretexts.orgquora.com Recent developments have explored novel borane (B79455) catalysts for the highly selective partial reduction of esters to aldehydes. acs.org

Interactive Data Table: Common Methods for Long-Chain Aldehyde Synthesis

| Starting Material | Method | Key Reagents/Catalysts | Selectivity | Reference |

|---|---|---|---|---|

| Long-Chain Primary Alcohol (e.g., Pentacosanol) | Oxidation | PCC, DMP, TEMPO/NaOCl, Alcohol Oxidase | High for aldehyde, avoids over-oxidation to carboxylic acid. | organic-chemistry.orgwikipedia.org |

| Long-Chain Carboxylic Acid (e.g., Pentacosanoic Acid) | Reduction (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. LiAlH(Ot-Bu)₃ or H₂/Pd-BaSO₄ | High for aldehyde, intermediate step required. | libretexts.orgquora.com |

| Long-Chain Carboxylic Acid (via Ester) | Reduction (via Ester) | 1. Alcohol, Acid catalyst 2. DIBAL-H (at -78 °C) | Good to excellent, requires low temperature. | libretexts.orgquora.com |

| Long-Chain α-Olefin (e.g., 1-Tetracosene) | Hydroformylation (Oxo Process) | CO, H₂, Rh or Co catalyst (e.g., RhH(CO)(PPh₃)₃) | Yields a mixture of linear and branched aldehydes; selectivity for linear product is catalyst/ligand dependent. | mt.comtesisenred.net |

Hydroformylation of Alkenes: The hydroformylation, or oxo process, is a powerful industrial method for producing aldehydes. mt.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, the starting material would be 1-tetracosene. The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. mt.com A significant challenge in the hydroformylation of long-chain α-olefins is achieving high regioselectivity for the desired linear aldehyde (n-isomer) over the branched aldehyde (iso-isomer). tesisenred.net The choice of metal and, crucially, the phosphine (B1218219) ligands used can heavily influence this n/iso ratio. tesisenred.netresearchgate.net

Regioselective and Stereoselective Synthesis of this compound Analogs

The synthesis of analogs of this compound, which may contain additional functional groups or chiral centers, requires precise control over the reaction's regioselectivity and stereoselectivity.

Regioselective Synthesis: Regioselectivity refers to the preference for bond making or breaking at one position over other possibilities. sciengine.com In the context of long-chain molecules like this compound, this is critical for introducing functionality at a specific carbon atom.

Hydroformylation: As mentioned, achieving high regioselectivity for the linear aldehyde is paramount in the hydroformylation of α-olefins. Recent research has focused on developing advanced catalytic systems to maximize the yield of the linear product. For instance, rhodium catalysts with bulky phosphine ligands like Xantphos have been used to prepare linear dialdehydes with high yields. researchgate.net A significant breakthrough involves encapsulating sub-nanometer rhodium clusters within zeolite channels, which has achieved over 99.7% regioselectivity for linear aldehydes in the hydroformylation of C6-C12 α-olefins, a strategy applicable to longer chains. cas.cn

C-H Functionalization: Direct functionalization of C-H bonds in alkanes is a frontier in organic synthesis. sciengine.com This approach could, in principle, introduce a functional group at a specific, non-terminal position of a long alkane chain, which could then be converted to an aldehyde. This avoids the need for pre-functionalized starting materials. For example, iridium-catalyzed dehydrogenation followed by hydrozirconation can functionalize alkanes regioselectively. rsc.org

Enzymatic Hydroxylation: Biocatalysts like peroxygenases can regioselectively hydroxylate long-chain fatty acids and alkanes, often at the ω-1 and ω-2 positions. nih.gov The resulting secondary alcohol could then be oxidized to a ketone, an analog of this compound.

Stereoselective Synthesis: Stereoselective synthesis is essential for preparing chiral analogs of this compound, where one or more stereocenters are present. This is particularly relevant for creating biologically active molecules.

From Chiral Precursors: A common strategy is to start with a chiral building block, such as an amino acid. For instance, N-protected α-amino aldehydes derived from natural amino acids like phenylalanine can undergo Wittig olefination to produce chiral long-chain diamines, demonstrating a method for building long, chiral molecules. nih.gov

Asymmetric Reactions: Asymmetric catalysis can introduce chirality into the molecule. Asymmetric hydroformylation, using chiral ligands on the metal catalyst, can produce chiral aldehydes from prochiral alkenes. mt.com Other methods include the stereoselective addition to aldehydes, such as the Hosomi-Sakurai allylation, which can be used to build up complex, chiral structures containing multiple stereocenters. frontiersin.org The stereoselective synthesis of natural products with long side chains often employs key steps like asymmetric allylation or asymmetric aldol (B89426) reactions to install the required chirality. mdpi.com

Development of Novel Synthetic Routes to Aldehyde Scaffolds

Modern synthetic chemistry is continuously evolving, with new methods being developed to create aldehyde-containing molecules and scaffolds with greater efficiency, selectivity, and sustainability.

Advanced Catalytic Systems: There is a strong drive to develop novel catalysts that are more active, selective, and environmentally benign. numberanalytics.com This includes metal-free oxidation systems, such as the TEMPO/Oxone combination, which avoids the use of heavy metals and operates under mild conditions. cmu.edu In transition metal catalysis, research is exploring a wider range of metals and ligands to fine-tune reactivity. For example, palladium-catalyzed reactions are being developed for the C-H transformation of aldehydes into ketones. researchgate.net

C-H Activation/Functionalization: The direct functionalization of C-H bonds is a rapidly advancing field that promises to streamline synthesis by reducing the number of steps required to build complex molecules. acs.orgacs.org This "atom-economical" approach avoids the need for pre-functionalized substrates. Recent developments include palladium-catalyzed C-H activation of aldehydes for acylation reactions and dual nickel and photoredox catalysis for the formal β-C-H arylation of aldehydes. rsc.orgnih.gov These methods create new C-C bonds directly on the aldehyde scaffold.

Novel Scaffolds and Ligation Strategies: Research is also focused on incorporating aldehydes into larger, functional molecular scaffolds. For example, aldehyde-tagged proteins can be conjugated to DNA scaffolds in a modular fashion, allowing for the precise assembly of protein-DNA nanostructures. nih.gov Similarly, dendron scaffolds anchored with hydrazide groups can be used for the chemoselective ligation to molecules containing carbonyl groups, including aldehydes. rsc.org While not direct syntheses of this compound, these strategies highlight the development of new chemical tools centered around the reactivity of the aldehyde group. Another innovative approach is the "Thiazole-Aldehyde Synthesis," which uses 2-trimethylsilylthiazole as a formyl anion equivalent for the stereoselective one-carbon homologation of aldehydes, providing a novel route to chiral polyhydroxylated aldehydes. orgsyn.org

Interactive Data Table: Emerging Synthetic Routes for Aldehydes

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| C-H Activation/Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds on an aldehyde or its precursor. | Atom-economical, reduces synthetic steps, allows for novel disconnections. | acs.orgacs.orgnih.gov |

| Biocatalysis | Use of enzymes (e.g., oxidases, peroxygenases) to perform selective transformations. | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, environmentally friendly. | wikipedia.orgmdpi.comacs.org |

| Advanced Catalysis | Development of new metal-based or organocatalytic systems for improved efficiency and selectivity. | Higher yields, milder conditions, improved functional group tolerance (e.g., TEMPO/Oxone). | cmu.edunumberanalytics.com |

| Formyl Anion Equivalents | Use of reagents that act as a masked formyl group for nucleophilic addition. | Allows for homologation and construction of complex aldehydes (e.g., Thiazole-Aldehyde Synthesis). | orgsyn.org |

| Aldehyde-based Scaffolds | Incorporation of aldehydes into larger molecular architectures for specific functions. | Modular assembly, chemoselective ligation, creation of functional biomaterials. | nih.govrsc.org |

Biological Functions and Mechanistic Investigations of Pentacosanal

Roles in Plant Physiology and Defense Mechanisms

Pentacosanal is a component of various botanical extracts and is implicated in the defensive strategies of plants against environmental stressors.

Contributions to Anti-inflammatory Activities in Botanical Extracts

This compound has been identified as a constituent in plant extracts that exhibit anti-inflammatory properties. For instance, it is a significant aldehyde in Chamaenerion angustifolium, contributing 31.1% of the aldehyde fraction, and is associated with anti-inflammatory effects. nih.govmdpi.com The anti-inflammatory activity of certain plant extracts is sometimes evaluated through membrane stabilization assays, which is a recognized mechanism for their effects. mdpi.com While the precise mechanism of this compound's anti-inflammatory action is not fully elucidated, the anti-inflammatory properties of many phytochemicals involve the regulation of molecular pathways that either enhance the production of anti-inflammatory cytokines or interfere with inflammatory pathways to reduce pro-inflammatory mediators. frontiersin.org Some plant flavonoids, for example, exert their anti-inflammatory effects by inhibiting enzymes like phospholipase A2, cyclooxygenases, and lipoxygenases, which are involved in the production of pro-inflammatory eicosanoids. nih.gov They can also modulate the expression of pro-inflammatory genes. nih.gov

Antimicrobial Properties and Defense Signaling

This compound is also associated with the antimicrobial defenses of plants. It has been isolated from aqueous extracts of Solanum surattense, a plant known for its traditional medicinal uses, including the treatment of infections. nih.govmdpi.com Methanol extracts of S. surattense fruit have demonstrated broad-spectrum antifungal activity against various fungal strains. nih.gov The essential oil of Pedicularis condensata, which contains pentacosane (B166384) (the corresponding alkane to this compound), has shown moderate antimicrobial and antifungal activities. dergipark.org.tr Similarly, essential oils from other plants have been recognized for their antimicrobial properties. researchgate.net While this compound's direct role in defense signaling is an area of ongoing research, the presence of long-chain aldehydes in plant volatiles suggests a potential role in deterring pests and attracting pollinators. nih.govmdpi.com

Ecological Interactions and Signaling Roles of Long-Chain Aldehydes in Organisms

Long-chain aldehydes like this compound are involved in chemical communication and can serve as indicators in environmental studies.

Involvement in Insect Communication (e.g., Dragonfly Wax Components)

Long-chain aldehydes are crucial components of insect pheromones, which are chemical signals used for communication. alfa-chemistry.comnih.gov These pheromones can be involved in mating, alarm signaling, and marking trails to food sources. alfa-chemistry.comgoogle.com In dragonflies, very long-chain methyl ketones and aldehydes, including this compound, have been identified as major and unique components of their abdominal wax. researchgate.netnih.gov This wax is associated with UV reflection and color changes, suggesting a role in visual signaling among dragonflies. researchgate.netnih.govelifesciences.org The production of these wax components is linked to the upregulation of the ELOVL17 gene, which is involved in the synthesis of very long-chain fatty acids. nih.govelifesciences.org The chemical composition of insect cuticular hydrocarbons, which can include long-chain aldehydes, is often species-specific and plays a role in mate recognition. researchgate.net

Environmental Proxy Potential in Geochemical Studies

Long-chain aldehydes, including this compound, are found in environmental samples like sediments and can serve as biomarkers. researchgate.netscirp.org The distribution and abundance of these compounds in sediment cores can provide information about past environmental conditions. researchgate.netcopernicus.orgfrontiersin.org For example, the presence of long-chain aldehydes with a high carbon preference index in lake sediments has been suggested as an indicator of terrestrial plant input. scirp.org In geochemical analyses, long-chain n-alkanes, which are structurally related to long-chain aldehydes, are used to differentiate between marine and terrestrial organic matter sources. copernicus.orgfrontiersin.org The analysis of long-chain aldehydes in coral has also been proposed as a potential environmental proxy. researchgate.netscirp.org

Cellular and Molecular Targets of this compound Activity in Biological Systems

The specific cellular and molecular targets of this compound are not yet fully understood. However, research into related long-chain molecules provides some potential avenues for investigation. For instance, some long-chain primary alcohols can modulate membrane fluidity and influence the activity of membrane-bound proteins. The anti-inflammatory mechanisms of some plant extracts involve the stabilization of cellular membranes. mdpi.com It is plausible that this compound, as a long-chain aldehyde, could interact with cellular membranes, thereby affecting their properties and the functions of embedded proteins. Further research is needed to identify the specific proteins, enzymes, or signaling pathways that are directly modulated by this compound.

Future Perspectives in Pentacosanal Research

Integration of Omics Technologies for Comprehensive Pentacosanal Analysis

A holistic understanding of this compound requires a systems-level approach that integrates various "omics" technologies. humanspecificresearch.orgnih.gov These high-throughput methods allow for the large-scale analysis of biological molecules, providing a comprehensive view of the processes governing this compound metabolism and function. humanspecificresearch.orginsigene.com The integration of genomics, transcriptomics, proteomics, and metabolomics will be crucial for building a complete picture from the genetic blueprint to the final metabolic output. frontiersin.orgmdpi.com

Genomics: The foundation of this integrated approach lies in genomics, the study of an organism's complete set of DNA. humanspecificresearch.org High-quality genome sequencing of organisms known to produce this compound can help identify the genes encoding the enzymes involved in its biosynthesis, such as those in the fatty acid synthase (FAS) and polyketide synthase (PKS) systems. frontiersin.org Comparative genomics, which compares the genomes of producing and non-producing strains, can be a powerful strategy to pinpoint candidate biosynthetic gene clusters. frontiersin.org For instance, analyzing the genome of Penicillium herquei has helped identify genes potentially involved in the biosynthesis of other complex molecules. nih.gov

Transcriptomics: This field analyzes the complete set of RNA transcripts, revealing which genes are actively expressed at a given time. humanspecificresearch.org Transcriptomic analysis can provide significant insights into the regulation of this compound biosynthesis under different conditions. For example, studies on microorganisms have shown that genes involved in fatty acid metabolism can be significantly up- or downregulated in response to environmental changes. mdpi.comoup.com RNA-Seq is a versatile technique that offers a comprehensive view of gene expression, which can be applied to understand the regulation of long-chain aldehyde production. insigene.commdpi.com

Proteomics: As the large-scale study of proteins, proteomics directly examines the enzymatic machinery of the cell. humanspecificresearch.org By identifying and quantifying proteins, researchers can pinpoint the specific enzymes, such as aldehyde dehydrogenases (ALDHs) and acyl-ACP reductases, that are active in this compound metabolic pathways. nih.govnih.gov Proteomic approaches have been used to identify enzymes involved in the metabolism of other aldehydes and fatty acids, providing a template for future this compound research. mdpi.comnih.gov

Metabolomics: This is the comprehensive analysis of all metabolites within a biological sample and provides a direct snapshot of the biochemical activity. humanspecificresearch.org Metabolomic profiling can quantify levels of this compound and its precursors and downstream products, revealing how metabolic fluxes change in response to genetic or environmental perturbations. mdpi.com This approach is crucial for connecting genetic and protein-level information to the actual phenotype. frontiersin.org

The true power of these technologies lies in their integration. frontiersin.org A multi-omics approach can build comprehensive models that link genetic potential to transcriptional regulation, protein expression, and, ultimately, the metabolic output of this compound. nih.govmdpi.com

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Sequencing and comparing genomes of this compound-producing organisms. humanspecificresearch.orgfrontiersin.org | Identification of biosynthetic gene clusters and key enzymes involved in the fatty acid elongation and reduction pathways leading to this compound. frontiersin.org |

| Transcriptomics | Analyzing gene expression (RNA) under different physiological or environmental conditions. humanspecificresearch.orgmdpi.com | Understanding the regulatory networks that control this compound production and its role in response to stimuli. |

| Proteomics | Identifying and quantifying the full suite of proteins (the proteome) in a cell or tissue. humanspecificresearch.orgnih.gov | Direct identification of enzymes (e.g., reductases, dehydrogenases) responsible for the synthesis and conversion of this compound. nih.govmdpi.com |

| Metabolomics | Profiling and quantifying all small-molecule metabolites, including this compound and related compounds. humanspecificresearch.orgmdpi.com | Mapping the metabolic pathways involving this compound, identifying precursors and derivatives, and understanding its metabolic fate. |

Exploration of Novel Biocatalytic Pathways for this compound Production and Diversification

The industrial application of this compound and its derivatives is currently limited by the lack of efficient and sustainable production methods. Future research will likely focus on metabolic engineering and synthetic biology to develop microbial cell factories for the targeted production of this compound. sciepublish.com This involves discovering and engineering novel biocatalytic pathways.

The biosynthesis of long-chain aldehydes like this compound originates from fatty acid metabolism. A key step is the reduction of a fatty acyl-ACP or fatty acyl-CoA to the corresponding aldehyde. This reaction is often catalyzed by an acyl-ACP reductase (AAR). nih.gov Subsequently, the aldehyde can be converted to a fatty alcohol by an aldehyde reductase (ALR) or to a fatty acid by an aldehyde dehydrogenase (ALDH). nih.govgenecards.orgwikipedia.org

Future research will aim to:

Discover Novel Enzymes: Mining genomic and proteomic data from diverse organisms will be essential to discover new enzymes with high specificity and efficiency for producing very-long-chain aldehydes like this compound. Functional screening of putative enzymes, such as aldehyde decarbonylases, can also reveal new biocatalytic functions. researchgate.netsciopen.com

Engineer Metabolic Pathways: Once key enzymes are identified, they can be introduced into robust microbial chassis like Escherichia coli or the yeast Saccharomyces cerevisiae. researchgate.netresearchgate.net Further engineering would involve optimizing the metabolic flux towards the fatty acid precursors of this compound and knocking out competing pathways, such as those that convert the desired aldehyde into other products. sciepublish.com For example, deleting genes that encode aldehyde reductases can lead to the accumulation of fatty aldehydes. nih.govresearchgate.net

Enzyme Diversification: Protein engineering techniques can be used to modify the substrate specificity or catalytic efficiency of existing enzymes. For instance, an enzyme that naturally produces C16-C18 aldehydes could potentially be engineered to favor the production of the C25 chain of this compound.

The successful development of such microbial platforms could provide a sustainable and economically viable source of this compound for various applications. sciepublish.comresearchgate.net

| Enzyme/Pathway Component | Biocatalytic Function | Relevance for this compound Production |

| Fatty Acyl-ACP Reductase (AAR) | Reduces fatty acyl-ACPs to fatty aldehydes. nih.gov | A key enzyme for the direct synthesis of this compound from its fatty acid precursor. |

| Carboxylic Acid Reductase (CAR) | Reduces carboxylic acids to aldehydes. sciepublish.com | Could be used in a pathway to convert pentacosanoic acid to this compound. |

| Aldehyde Reductase (ALR) | Reduces aldehydes to alcohols. nih.govresearchgate.net | A target for gene knockout to prevent the conversion of this compound to pentacosanol and thereby increase aldehyde yield. |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes aldehydes to carboxylic acids. genecards.orgwikipedia.org | Another key target for inactivation to prevent the loss of this compound to pentacosanoic acid. |

| Fatty Acid Synthase (FAS) System | Synthesizes fatty acid chains. sciopen.com | Engineering the FAS system could increase the pool of C25 fatty acid precursors available for conversion to this compound. |

Advanced Analytical Platform Development for Trace Analysis and Metabolite Profiling

A significant challenge in studying this compound is its detection and quantification, particularly at the low concentrations often found in biological systems. acs.org Developing more sensitive and robust analytical platforms is therefore a critical area for future research. These platforms are essential not only for fundamental research but also for any potential quality control in biocatalytic production. longdom.org

Current analytical techniques for aldehydes and other phytochemicals often rely on chromatography and mass spectrometry. unite.itnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile compounds and has been used to detect this compound in complex mixtures like essential oils. nih.govredalyc.org Future work could focus on optimizing derivatization methods to improve the volatility and ionization efficiency of this compound, enhancing detection sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing less volatile compounds. longdom.orgunite.it The development of specialized columns and solvent systems, such as those used in hydrophilic interaction liquid chromatography (HILIC), could improve the separation of long-chain aldehydes from complex biological matrices. nih.gov

Advanced Mass Spectrometry: High-resolution mass analyzers like Time-of-Flight (TOF) and Orbitrap provide highly accurate mass measurements, which are crucial for the unambiguous identification of compounds. plasmion.comchromatographyonline.com Furthermore, ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the direct analysis of samples with minimal preparation, opening the door for in-situ analysis. chromatographyonline.comnist.gov A recent study successfully used on-tissue chemical derivatization combined with mass spectrometry imaging to map the distribution of fatty aldehydes in brain tissue, a technique that holds immense promise for studying the spatial distribution of this compound. acs.org

Future platforms will likely integrate these advanced separation and detection technologies to create workflows capable of trace-level detection and comprehensive profiling of this compound and its related metabolites. barc.comupfrontoperations.com

| Analytical Technique | Principle | Future Application for this compound Analysis |

| Gas Chromatography (GC) | Separates volatile compounds based on their passage through a column with a stationary phase. nih.govkhanacademy.org | Development of high-resolution capillary columns and derivatization protocols specific for very-long-chain aldehydes to improve sensitivity and peak resolution. |

| Liquid Chromatography (LC) | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. unite.itkhanacademy.org | Optimization of reversed-phase and HILIC methods for the separation of this compound from complex lipid extracts. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for identification and quantification. plasmion.comwikipedia.org | Use of high-resolution MS (e.g., TOF, Orbitrap) for accurate mass identification and tandem MS (MS/MS) for structural elucidation. chromatographyonline.com |

| Ambient Ionization MS | Allows for ionization of samples in their native state with minimal preparation (e.g., DART, DESI). chromatographyonline.comnist.gov | Rapid screening of biological surfaces or crude extracts for the presence of this compound. |

| MS Imaging | Maps the spatial distribution of molecules within a tissue section. acs.org | Visualizing the precise location of this compound within plant or animal tissues to correlate its presence with specific biological functions. |

Deeper Elucidation of Ecological and Physiological Roles of this compound in Biotic and Abiotic Interactions

While this compound has been identified in some organisms, its specific biological functions remain largely unknown. redalyc.orguni-hamburg.de A major frontier in this compound research is to move beyond simple detection and unravel its ecological and physiological roles. This involves studying how it mediates interactions between living organisms (biotic) and how it is involved in responses to non-living environmental factors (abiotic). byjus.comeolss.net

Biotic Interactions: Plants and microorganisms produce a vast array of secondary metabolites that function in defense and communication. scitechnol.comresearchgate.net Future research should investigate the potential role of this compound as:

A defensive compound: Many plant phytochemicals deter herbivores or inhibit the growth of microbial pathogens. scitechnol.comnih.gov Studies could test whether this compound has antifeedant or antimicrobial properties. Plants have evolved complex defense systems, and this compound could be a component of these, either as a constitutive barrier or as an induced phytoalexin. nih.govgau.edu.bd

A signaling molecule (Allelochemical): Compounds released by one organism that affect another are crucial in ecology. This compound could act as a signal to attract pollinators, repel competitors, or even attract the natural enemies of herbivores in a form of indirect defense. nih.govplantae.org

Abiotic Interactions: Organisms must constantly adapt to abiotic stresses such as drought, temperature extremes, and UV radiation. eolss.netpensoft.net Long-chain lipids, including aldehydes, are major components of plant cuticular waxes, which form a primary barrier against uncontrolled water loss and other environmental stressors. unit.no Research is needed to determine if this compound plays a role in:

Stress Response: The production of this compound might be upregulated in response to specific abiotic stresses. Investigating changes in its concentration under different environmental conditions could reveal its function in stress tolerance. scitechnol.com

Structural Integrity: As a component or precursor of cuticular waxes, this compound could be vital for maintaining the physical barrier of the plant cuticle, thereby influencing the plant's relationship with its physical environment. naturwald-akademie.org

Elucidating these roles will require carefully designed experiments that combine chemical analysis with ecological and physiological assays, bridging the gap between the molecule and its function in the wider biological context. researchgate.net

| Interaction Type | Potential Role of this compound | Research Question |

| Biotic (Plant-Herbivore) | Antifeedant or deterrent. nih.gov | Does the presence of this compound on a plant surface reduce feeding by insects or other herbivores? |

| Biotic (Plant-Pathogen) | Antimicrobial agent (Phytoalexin/Phytoanticipin). scitechnol.comgau.edu.bd | Does this compound inhibit the growth of pathogenic fungi or bacteria? Is its production induced upon infection? |

| Biotic (Allelochemistry) | Signaling molecule. plantae.org | Does this compound attract or repel other organisms, such as insects or competing plants? |

| Abiotic (Drought/Heat Stress) | Component of protective cuticular wax. unit.no | Is the production of this compound altered in response to drought or temperature stress, and does this correlate with improved stress tolerance? |

| Abiotic (UV Radiation) | UV-protective compound. scitechnol.com | Does this compound help protect cells from damage caused by UV radiation? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。